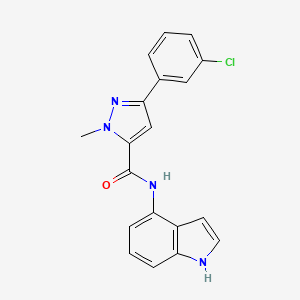![molecular formula C21H21ClN2O B12165212 5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol](/img/structure/B12165212.png)
5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol is a complex organic compound that features a quinoline core structure substituted with a chloro group, a pyrrolidine ring, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol typically involves multi-step organic reactions. One common approach is the condensation of 5-chloro-8-hydroxyquinoline with 4-methylbenzyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with pyrrolidine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chloro group or reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Ammonia, thiols, sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dechlorinated quinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and inflammation.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-7-[(4-methylpiperidin-1-yl)methyl]quinolin-8-ol: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
5-Chloro-7-[(4-ethylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol: Similar structure but with an ethyl group instead of a methyl group on the phenyl ring.
Uniqueness
5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol is unique due to the specific combination of substituents on the quinoline core. The presence of the pyrrolidine ring and the 4-methylphenyl group imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H21ClN2O |
|---|---|
Molecular Weight |
352.9 g/mol |
IUPAC Name |
5-chloro-7-[(4-methylphenyl)-pyrrolidin-1-ylmethyl]quinolin-8-ol |
InChI |
InChI=1S/C21H21ClN2O/c1-14-6-8-15(9-7-14)20(24-11-2-3-12-24)17-13-18(22)16-5-4-10-23-19(16)21(17)25/h4-10,13,20,25H,2-3,11-12H2,1H3 |
InChI Key |
KGZAULONWRUBNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(1H-indol-3-yl)thiazol-2-yl)-2-(7,8-dimethoxy-2-oxo-1H-benzo[d]azepin-3(2H)-yl)acetamide](/img/structure/B12165135.png)


![(5Z)-3-(3,5-dichlorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12165155.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide](/img/structure/B12165161.png)

![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12165169.png)

![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]propanamide](/img/structure/B12165181.png)
![N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12165191.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide](/img/structure/B12165197.png)

![methyl 5-(2-chlorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B12165202.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{5-[3-(1H-indol-3-yl)propyl]-4H-1,2,4-triazol-3-yl}propanamide](/img/structure/B12165213.png)
